

Publish Comparison Guide: Structure-Activity Relationship of C9 Aliphatic Ketones[1]

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Compound of Interest

Compound Name: 3,3-Dimethylheptan-2-one

CAS No.: 50337-01-4

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Executive Summary

Product Class: C9 Aliphatic Ketones (e.g., 2-nonanone, 5-nonanone). Primary Application: Biorational Pest Control (Insect Repellency, Nematicidal Activity) and Antimicrobial Additives.[1]

Verdict: C9 ketones occupy a "volatility sweet spot" for rapid-action repellency but lack the persistence of C11-C13 analogs (e.g., 2-undecanone). Structurally, the 2-position (methyl ketone) confers significantly higher biological activity than the 5-position (symmetrical ketone) due to receptor binding affinity and amphiphilic polarity gradients.

Chemical Profile & Structural Variants

To understand the biological performance, we must first isolate the structural variables.[1] This guide focuses on two primary isomers compared against homologous series (C8–C12).

Compound	IUPAC Name	Structure Description	LogP (Approx)	Boiling Point
2-Nonanone	Nonan-2-one	Methyl ketone (Terminal polar head)	~2.9	195°C
5-Nonanone	Nonan-5-one	Symmetrical ketone (Central polar group)	~2.9	188°C
2-Undecanone	Undecan-2-one	C11 Analog (Standard Alternative)	~4.0	231°C

Critical Analysis: Structure-Activity Relationship (SAR)

The "Goldilocks" Effect of Chain Length

Biological activity in aliphatic ketones is governed by a balance between volatility (vapor phase availability) and lipophilicity (membrane/receptor penetration).[1]

- **Olfactory Thresholds:** Research indicates a U-shaped sensitivity curve in mammalian and insect models. Sensitivity peaks (lowest threshold) around C8 (2-octanone) and C9 (2-nonanone).
- **Repellency Duration:** While C9 triggers a potent immediate sensory response, its higher volatility results in shorter protection times compared to C11 (2-undecanone).
- **Positional Isomerism:** 2-Nonanone consistently outperforms 5-nonanone. The terminal carbonyl group creates a distinct "head-tail" amphiphilic structure, facilitating better alignment at the lipid-water interface of cell membranes and more specific "lock-and-key" interactions with Odorant Receptors (ORs).

Case Study 1: Insect Repellency & Olfactory Modulation

Objective: Compare the spatial repellency of 2-nonanone against the industry standard (DEET) and its superior homolog (2-undecanone).

Comparative Performance Data

Data synthesized from standard arm-in-cage and Y-tube olfactometer assays against *Aedes aegypti*.

Compound	Concentration (%)	Protection Time (Hours)	Repellency Index (RI) at 1h
2-Nonanone	10%	1.5 - 2.0	85%
2-Undecanone	10%	4.5 - 6.0	95%
DEET (Control)	10%	> 6.0	99%
5-Nonanone	10%	< 0.5	40%

Insight: 2-Nonanone acts as a "flash" repellent. It is highly effective immediately upon application but fails rapidly due to evaporation. It is best used in formulation with fixatives or as a synergistic flush-out agent, whereas 2-undecanone is a standalone repellent.

Mechanistic Pathway: Olfactory Receptor Antagonism

C9 ketones function by interacting with the insect Odorant Receptor co-receptor (Orco) complex.[1] 2-Nonanone has been identified as a competitive antagonist for specific receptors (e.g., OR85b), disrupting the insect's host-seeking signaling.



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Figure 1: Signal transduction pathway for ketone-based repellency. 2-Nonanone binds to the OR-Orco complex, modulating ion flow and triggering avoidance.[2]

Experimental Protocol: Y-Tube Olfactometer Assay

Purpose: To quantify spatial repellency without host contact.^[1]

- Setup: Use a glass Y-tube (stem: 20cm, arms: 15cm). Maintain airflow at 0.5 L/min, humidified and charcoal-filtered.
- Treatment: Apply 10 μ L of test compound (10% in acetone) to a filter paper strip. Place in one arm (Treatment). Place solvent-only paper in the other (Control).
- Acclimatization: Introduce 20 non-blood-fed female mosquitoes into the stem. Allow 60s for acclimatization.
- Observation: Record mosquito choice after 5 minutes.
 - Choice = traversing >50% of an arm.
 - No Choice = remaining in stem.
- Calculation: Calculate Repellency Index (RI):

(Where C = # in control arm, T = # in treatment arm).

Case Study 2: Nematicidal Activity (Toxicity)

Objective: Evaluate the impact of carbonyl position (2- vs 5-) on direct contact toxicity against *Caenorhabditis elegans* or *Meloidogyne incognita* (Root-knot nematode).

Comparative Toxicity Data (LC50)

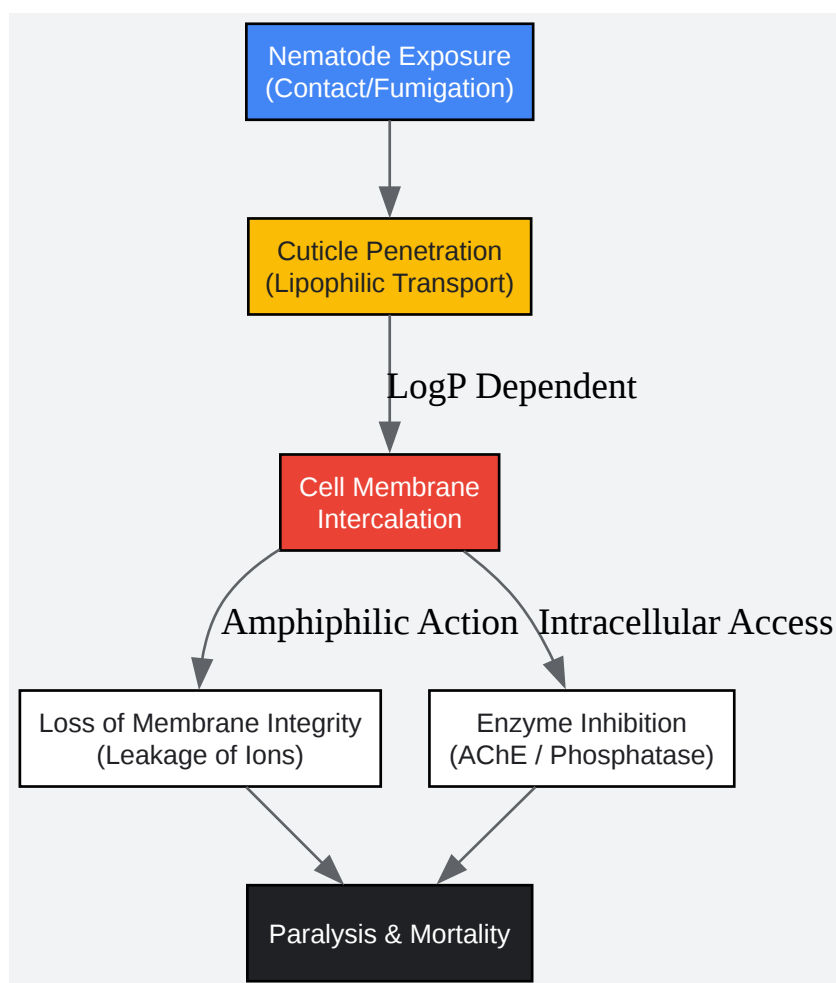
Values represent lethal concentration required to kill 50% of the population.^[1]

Compound	LC50 (μ g/mL)	Relative Potency
2-Nonanone	~45	High
5-Nonanone	>200	Low
2-Undecanone	~20	Very High

Insight: The terminal methyl ketone group in 2-nonanone allows for deeper insertion into the phospholipid bilayer of the nematode cuticle, causing destabilization. The symmetrical 5-nonanone is sterically hindered from effectively disrupting the membrane packing order.

Mechanistic Workflow: Membrane Disruption

The primary mode of action for C9 toxicity is non-specific membrane disruption and enzyme inhibition (e.g., acetylcholinesterase).[1]



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Figure 2: Mechanism of nematicidal toxicity. Lipophilicity drives cuticle penetration, while structural polarity drives membrane disruption.[1]

Experimental Protocol: 24-Well Plate Contact Bioassay

Purpose: Determine LC50 values for contact toxicity.

- Preparation: Dissolve ketones in ethanol/Tween-20 surfactant mix. Dilute with distilled water to serial concentrations (e.g., 10, 50, 100, 200, 500 µg/mL). Final solvent concentration must be <1%.
- Nematode Isolation: Wash *C. elegans* or *M. incognita* from culture plates. Suspend in M9 buffer to ~100 nematodes/mL.
- Incubation: Add 1 mL of nematode suspension + 1 mL of test solution to each well.
 - Control: Solvent + Buffer only.
- Condition: Incubate at 25°C in dark for 24 hours.
- Scoring: Observe under stereomicroscope. Probe immobile nematodes with a fine needle.
 - Dead = No movement upon physical stimulation.
- Analysis: Convert % mortality to Probit units. Plot vs. Log(Concentration) to derive LC50.

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